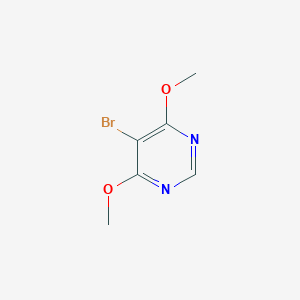

5-Bromo-4,6-dimethoxypyrimidine

説明

特性

IUPAC Name |

5-bromo-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBALMYGYANOULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339667 | |

| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-77-1 | |

| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4,6-dimethoxypyrimidine (CAS 4319-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two methoxy groups on the pyrimidine core, makes it a valuable intermediate in the development of novel bioactive molecules. The electron-withdrawing nature of the pyrimidine ring, further influenced by the methoxy substituents, activates the bromine atom for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors for drug discovery.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 219.04 g/mol | --INVALID-LINK--[1] |

| CAS Number | 4319-77-1 | --INVALID-LINK--[2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| XLogP3-AA (Computed) | 1.5 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK--[1] |

| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK--[1] |

| Exact Mass (Computed) | 217.96909 Da | --INVALID-LINK--[1] |

| Monoisotopic Mass (Computed) | 217.96909 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area (Computed) | 44.2 Ų | --INVALID-LINK--[1] |

| Purity | ≥96% | --INVALID-LINK--[2] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic strategy can be inferred from the preparation of analogous compounds. The following sections outline representative experimental procedures for its synthesis and subsequent use in cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be envisioned to start from the commercially available 4,6-dihydroxypyrimidine. The synthetic sequence would involve bromination followed by methylation.

Step 1: Bromination of 4,6-dihydroxypyrimidine

A plausible method for the bromination of 4,6-dihydroxypyrimidine to yield 5-bromo-4,6-dihydroxypyrimidine is a critical first step.[3]

-

Materials: 4,6-dihydroxypyrimidine, Bromine, appropriate solvent (e.g., acetic acid or chloroform).

-

Procedure:

-

Dissolve or suspend 4,6-dihydroxypyrimidine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

The precipitated product, 5-bromo-4,6-dihydroxypyrimidine, can be collected by filtration, washed with water, and dried.

-

Step 2: Methylation of 5-Bromo-4,6-dihydroxypyrimidine

The subsequent O-methylation of 5-bromo-4,6-dihydroxypyrimidine would yield the final product. A general method for the methylation of dihydroxypyrimidines can be adapted.[4]

-

Materials: 5-bromo-4,6-dihydroxypyrimidine, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., acetone or DMF).

-

Procedure:

-

Suspend 5-bromo-4,6-dihydroxypyrimidine and the base in the chosen solvent in a round-bottom flask.

-

Add the methylating agent dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors. The following is a representative protocol.

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethoxypyrimidine.

-

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods.

Table 2: Analytical Methods for Structural Elucidation

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment. | A singlet for the C2-proton of the pyrimidine ring and singlets for the two methoxy groups. |

| ¹³C NMR | To determine the carbon framework. | Distinct signals for each of the six carbon atoms. The carbons attached to the electronegative nitrogen and oxygen atoms will be downfield, and the carbon bearing the bromine atom will also be significantly shifted. |

| Mass Spectrometry (MS) | To determine the molecular weight and isotopic pattern. | A molecular ion peak corresponding to the molecular weight (219.04 g/mol ). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic stretching and bending vibrations for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.[5][6] |

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors due to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. This compound serves as a key starting material for the synthesis of various kinase inhibitors, particularly those targeting signaling pathways crucial for cell proliferation and survival, such as the Aurora kinase pathway.[7][8][9][10]

Role as a Precursor for Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers.[11] The synthesis of potent and selective Aurora kinase inhibitors often involves the use of substituted pyrimidine scaffolds. This compound can be utilized in a multi-step synthesis to generate complex inhibitors. A generalized workflow is depicted below.

References

- 1. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Bromo-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. ripublication.com [ripublication.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethoxypyrimidine is a halogenated derivative of the pyrimidine core structure. Pyrimidine and its analogs are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including nucleobases and various therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics, synthetic approaches, and potential biological relevance of this compound, serving as a valuable resource for professionals in research and drug development.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimental data for this specific isomer is limited, computed properties provide valuable insights. For comparative purposes, experimental data for the closely related isomer, 5-Bromo-2,4-dimethoxypyrimidine, is also presented.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 219.04 g/mol | PubChem[1] |

| CAS Number | 4319-77-1 | PubChem[1] |

| Canonical SMILES | COC1=C(C(=NC=N1)OC)Br | PubChem[1] |

| InChI Key | XBALMYGYANOULM-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | 1.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

| Computed Exact Mass | 217.96909 Da | PubChem[1] |

| Computed Topological Polar Surface Area | 44.2 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 5-Bromo-2,4-dimethoxypyrimidine (Isomer for Comparison)

| Property | Value | Source |

| Melting Point | 62 - 65 °C | Chem-Impex[2] |

| Boiling Point | 125 °C at 17 mmHg | Chem-Impex[2] |

| Appearance | White to orange to green powder to crystal | Chem-Impex[2] |

Experimental Protocols

General Synthesis of Substituted Pyrimidines

The synthesis of this compound can be approached through various established methods for pyrimidine ring formation and substitution. A general workflow often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by halogenation and subsequent nucleophilic substitution to introduce the methoxy groups.

A representative synthetic approach for a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves the following key steps which can be adapted:

-

Esterification: Catalytic esterification of a suitable starting acid.

-

Synthesis of the Malonic Ester Derivative: Reaction with dimethyl carbonate.

-

Cyclization: Reaction with formamidine hydrochloride to form the dihydroxypyrimidine ring.

-

Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride to yield the dichloropyrimidine.

-

Methoxylation: Nucleophilic substitution of the chloro groups with sodium methoxide to introduce the dimethoxy functionalities.

The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrimidine.

References

An In-depth Technical Guide to 5-Bromo-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of 5-Bromo-4,6-dimethoxypyrimidine, a crucial building block in biochemical research and pharmaceutical development.

Core Molecular Data

This compound is a substituted pyrimidine ring with the chemical formula C₆H₇BrN₂O₂.[1][2] Its chemical structure and properties make it a versatile intermediate in the synthesis of more complex, biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [1][2] |

| Exact Mass | 217.96909 Da | [2] |

| CAS Number | 4319-77-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(C(=NC=N1)OC)Br | [2] |

| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | [2] |

| InChIKey | XBALMYGYANOULM-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound consists of a central pyrimidine ring. A bromine atom is substituted at the 5th position, and two methoxy groups (-OCH₃) are attached at the 4th and 6th positions.

Caption: 2D chemical structure of this compound.

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and biochemical research.[3] Its structure, featuring both bromine and methoxy functional groups, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules.[3] Researchers utilize this compound to create novel molecules with potential therapeutic applications, including the development of new pharmaceuticals.[3]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are subjects of significant research. For instance, pyrimidine derivatives have been investigated as potential inhibitors of thymidylate synthase, an enzyme targeted in anti-colorectal cancer therapies.[4]

Experimental Protocols

Detailed, standardized experimental protocols for the direct use of this compound are application-dependent and not publicly cataloged. However, its role as a synthetic intermediate is documented in chemical literature. For example, the synthesis of various 5-bromo-pyrimidine derivatives often involves reactions such as nucleophilic substitution, cross-coupling reactions, and further functionalization of the pyrimidine ring.[5]

A general synthetic approach for related compounds, such as 5-bromo-4-cyclopropyl-6-methoxypyrimidine, involves the bromination of the corresponding methoxypyrimidine precursor.[6] The synthesis of this compound itself can be achieved from 4,6-dihydroxypyrimidine.[7] Researchers should refer to specific synthetic chemistry literature for detailed experimental procedures relevant to their target molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-4-cyclopropyl-6-methoxypyrimidine | 1649454-57-8 [chemicalbook.com]

- 7. 5-Bromo-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 5-Bromo-4,6-dimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS) and a plausible synthetic route for 5-Bromo-4,6-dimethoxypyrimidine, a key building block in medicinal chemistry and drug discovery. The information is presented to meet the needs of researchers and professionals in the field, with a focus on clarity, detail, and practical application.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-2 | |

| ~4.0 | Singlet | 6H | 2 x -OCH₃ |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| ~170 | C-4, C-6 | |

| ~160 | C-2 | |

| ~95 | C-5 | |

| ~55 | -OCH₃ |

Note: The chemical shifts are predicted based on the analysis of structurally similar pyrimidine derivatives and established principles of NMR spectroscopy. Experimental values may vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Mass Spectrometry | m/z | Interpretation |

| (GC-MS) | 218, 220 | [M]⁺, Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes |

| Further fragmentation patterns may be observed. |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the methoxylation of 5-bromo-4,6-dichloropyrimidine.

Materials:

-

5-bromo-4,6-dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

A solution of sodium methoxide in methanol is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, 5-bromo-4,6-dichloropyrimidine is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Data Acquisition:

-

Spectrometer: Same spectrometer as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (1024-4096) is generally required due to the low natural abundance of the ¹³C isotope.

-

Referencing: Chemical shifts are referenced to the solvent peak.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

GC-MS Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Analysis: The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

The Strategic Application of 5-Bromo-4,6-dimethoxypyrimidine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among the vast portfolio of pyrimidine-based building blocks, 5-Bromo-4,6-dimethoxypyrimidine stands out as a versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, key reactions, and its role in the development of targeted therapies.

The Chemical Versatility of this compound

This compound (CAS No. 4319-77-1) possesses a unique combination of reactive sites that make it an attractive starting material for drug discovery programs.[2][3][4][5][6] The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy groups at the 4- and 6-positions, while generally stable, can be susceptible to nucleophilic displacement under specific conditions, offering further avenues for molecular elaboration.

Key Synthetic Transformations

The strategic functionalization of the this compound core is primarily achieved through two key reaction types: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties. This is particularly valuable in the synthesis of kinase inhibitors, where such groups often form key interactions within the ATP-binding pocket of the target enzyme.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a generalized protocol based on similar reactions with related brominated pyrimidines and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

While the methoxy groups in this compound are less reactive than chloro or fluoro substituents, they can undergo nucleophilic aromatic substitution with strong nucleophiles, such as amines, under forcing conditions. This allows for the introduction of various amino groups, which are crucial for the biological activity of many kinase inhibitors.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

Disclaimer: This protocol is based on general procedures for SNAr reactions on pyrimidine scaffolds and will likely require optimization.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 2.0 equivalents)

-

Base (e.g., DIPEA or K₂CO₃, optional, depending on the amine)

-

Solvent (e.g., n-butanol, DMF, or DMSO)

Procedure:

-

In a sealed tube or microwave vial, combine this compound and the amine in the chosen solvent.

-

If the amine salt is used, add a base to liberate the free amine.

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours to overnight. Microwave irradiation can often significantly reduce the reaction time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or preparative HPLC.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a scaffold for the synthesis of molecules with therapeutic potential. The pyrimidine core is a key feature in a multitude of approved drugs and clinical candidates.[7]

Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer.[8] The pyrimidine ring can mimic the adenine core of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling.

While specific examples starting directly from this compound are not abundant in the readily available literature, the synthetic strategies outlined above are directly applicable. For instance, the synthesis of Aurora kinase inhibitors often involves the sequential substitution of a di- or tri-substituted pyrimidine.[7][8]

Table 1: Anticancer Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Pyrazolo[3,4-d]pyrimidine | Topoisomerase II | MCF-7 | 6.9 | [1] |

| 5-Bromo-pyrimidine analog | Bcr/Abl | K562 | Potent Inhibition | [9][10] |

| Pyrimidine-based derivative | Aurora A | SCLC cell lines | < 0.2 | [7][8] |

| Imidazo[1,2-a]pyrimidine | - | A549 | 5.988 | [11] |

| Benzo[a]phenazine derivative | - | MCF-7 | 1-10 | [1] |

Note: The data in this table is for pyrimidine derivatives that may not be directly synthesized from this compound but illustrates the potential of this compound class.

Signaling Pathways Targeted by Pyrimidine Derivatives

The development of targeted therapies requires a deep understanding of the cellular signaling pathways involved in disease. Pyrimidine-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer and other diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[12][13]

Caption: Simplified EGFR Signaling Pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[14][15][16][17][18]

Caption: Role of Aurora Kinases in Mitosis.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in bone formation and is a target for anabolic agents in the treatment of osteoporosis.[19][20][21][22]

Caption: Canonical BMP2/SMAD Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its capacity to undergo selective functionalization through well-established synthetic methodologies provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of the pyrimidine scaffold in targeting a wide range of biological pathways, particularly in the context of kinase inhibition, underscores the significant potential of this compound in the discovery and development of novel therapeutic agents. Further exploration of its synthetic utility is poised to yield new molecular entities with improved efficacy and selectivity for a variety of disease targets.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound cas no. 4319-77-1 98%, CasNo.4319-77-1 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4319-77-1 | MFCD00234193 | this compound [aaronchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. apexbt.com [apexbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Bmp signaling regulates a dose-dependent transcriptional program to control facial skeletal development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BMP2/Smad signaling pathway is involved in the inhibition function of fibroblast growth factor 21 on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 5-Bromo-4,6-dimethoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids. The strategic functionalization of the pyrimidine ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among these, 5-Bromo-4,6-dimethoxypyrimidine serves as a highly versatile intermediate for the synthesis of novel derivatives with significant therapeutic potential. The introduction of a bromine atom at the C5 position provides a reactive handle for various cross-coupling reactions, while the dimethoxy groups at the C4 and C6 positions influence the molecule's electronic properties and binding interactions. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as anticancer, kinase inhibitory, and antimicrobial agents.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This structural motif is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.

The 5-bromopyrimidine substructure is particularly valuable in the development of kinase inhibitors. The pyrimidine core can mimic the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases, while the bromine atom can be readily displaced or used as a handle for further chemical modifications to achieve high potency and selectivity.[1] This guide will delve into the specific biological activities of derivatives synthesized from the this compound core, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

Anticancer and Kinase Inhibitory Activity

Derivatives of 5-bromopyrimidine are emerging as a versatile class of compounds with significant potential as inhibitors of various key enzymes implicated in cancer and inflammatory disorders.[2] Protein kinases, which are crucial regulators of cellular processes, are frequently dysregulated in cancer and are a primary target for pyrimidine-based inhibitors.[2]

2.1. Quantitative Data: Kinase Inhibition

While specific data for derivatives of this compound is not widely published, the activity of structurally related 5-bromopyrimidine and diaminopyrimidine compounds provides a strong rationale for their investigation. The following table summarizes the inhibitory activity of representative pyrimidine derivatives against key protein kinases.

| Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives | |||

| Compound Class | Compound Example | Target Kinase | IC50 |

| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 nM[2] |

| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 nM[2] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 | 11.4 nM[3] |

| Pyrido[2,3-d]pyrimidine | Compound 10 | PIM-1 | 17.2 nM[3] |

| Phenylpyrazolopyrimidine | Compound 10 | c-Src | 60.4 µM[4] |

| Phenylpyrazolopyrimidine | Compound 10 | Btk | 90.5 µM[4] |

2.2. Signaling Pathway Visualization

The inhibition of protein kinases disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival, often leading to apoptosis.

2.3. Experimental Protocols

This protocol outlines a general method for determining the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of a target kinase's activity.[2][5]

Materials:

-

Purified target kinase (e.g., CDK7, PIM-1, Src)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (at or near the Kₘ concentration for the kinase)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

5-Bromopyrimidine derivative stock solution (in DMSO)

-

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™ TR-FRET)

-

Microplate reader (luminescence or fluorescence-based)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should typically be kept below 1%. Dilute the kinase and substrate/ATP mix to their optimal 2X working concentrations in assay buffer.

-

Reaction Setup: In a 384-well plate, add the serially diluted inhibitor. Add the diluted kinase solution to each well and incubate briefly (15-30 minutes) at room temperature to allow for inhibitor binding.[6]

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.[5]

-

Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of ATP remaining.[7]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[8][9]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

5-Bromopyrimidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the 5-bromopyrimidine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (DMSO).[2]

-

MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives are well-documented antimicrobial agents. The presence of halogen substituents, such as bromine, can significantly enhance the antimicrobial potency of a compound.

3.1. Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Table 2: Antimicrobial Activity of Representative Brominated Compounds | ||

| Compound Class | Microorganism | MIC (mg/L or µg/mL) |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | Staphylococcus aureus | 8 mg/L[11] |

| 4-Bromo-3′,4′-dimethoxychalcone | Escherichia coli | Zone of Inhibition: 11 mm[12] |

| 4-Bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | Zone of Inhibition: 15 mm[12] |

| Isobavachalcone (Chalcone) | Mycobacterium tuberculosis | 51.77 µg/mL[13] |

| Damnacanthal (Anthraquinone) | Mycobacterium tuberculosis | 13.07 µg/mL[13] |

Note: Data for direct derivatives of this compound is limited; related brominated heterocyclic compounds are shown to indicate potential activity.

3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against bacteria.[14][15]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth, Schaedler Broth)[14]

-

5-Bromopyrimidine derivative stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard[16]

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the 5-bromopyrimidine derivative in the growth medium directly in the wells of a 96-well plate.[16]

-

Inoculation: Add a standardized bacterial inoculum to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[17]

Synthesis of Bioactive Derivatives

The this compound core is a versatile starting material. The bromine atom at C5 is particularly useful for introducing structural diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

4.1. General Synthetic Scheme

A general workflow for creating a library of novel compounds involves the modification of the core structure using various synthetic reactions to couple different chemical moieties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

The Pivotal Role of 5-Bromo-4,6-dimethoxypyrimidine in Agrochemical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 29, 2025 – In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel and effective crop protection agents. Among these, pyrimidine derivatives have long been recognized for their versatile biological activities. This technical guide delves into the significant, yet often understated, role of 5-Bromo-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique structural features provide a versatile platform for the development of highly active and selective agrochemicals.

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in the design of biologically active molecules, with numerous commercial agrochemicals featuring this heterocyclic core. The 4,6-dimethoxypyrimidine moiety, in particular, is a hallmark of many successful herbicides. The introduction of a bromine atom at the 5-position, as in this compound, offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of agrochemical candidates.

Herbicidal Agents Derived from the 4,6-Dimethoxypyrimidine Scaffold

The most prominent application of the 4,6-dimethoxypyrimidine core is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1][2] A crucial intermediate for the synthesis of many sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine (ADMP).[3][4][5]

Synthetic Pathway to Sulfonylurea Herbicides

A plausible and efficient synthetic route to ADMP from this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6][7][8] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[8] Once ADMP is synthesized, it can be readily converted to various sulfonylurea herbicides, such as Nicosulfuron and Bensulfuron-methyl.[3][9][10][11][12][13]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) via Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of brominated pyrimidines.[6]

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 8 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add a source of ammonia (e.g., from a solution or a surrogate) and a strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL).

-

Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of Nicosulfuron from ADMP

This protocol is based on established synthetic methods for Nicosulfuron.[9][10][12]

-

Formation of the Sulfonyl Isocyanate: In a separate reaction vessel, 2-(aminosulfonyl)-N,N-dimethylnicotinamide is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the corresponding sulfonyl isocyanate.

-

Coupling Reaction: The synthesized sulfonyl isocyanate is then added to a solution of 2-amino-4,6-dimethoxypyrimidine (ADMP) in an aprotic solvent.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 40 to 80°C for 1 to 3 hours.[10]

-

Isolation and Purification: After the reaction is complete, the mixture is worked up, often by adding it to a basic solution followed by acidification to precipitate the product. The crude Nicosulfuron is then collected by filtration and can be further purified by recrystallization.

Quantitative Data

| Intermediate/Product | Reaction | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Amino-4,6-dimethoxypyrimidine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | 100 | 12-24 | 70-85 | >95 | [6] (Adapted) |

| Nicosulfuron | Coupling | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide | Acetonitrile | 40-80 | 1-3 | 92-98 | 98.2-98.7 | [10] |

| Bensulfuron-methyl | Coupling | o-(methoxycarbonyl)benzylsulfonyl isocyanate | Xylene | 50-90 | 2-7 | >90 | >97 | [11][13] |

Fungicidal and Insecticidal Applications

While the 4,6-dimethoxypyrimidine core is most renowned for its herbicidal activity, its derivatives also exhibit promising fungicidal and insecticidal properties. The versatile reactivity of this compound allows for the introduction of various pharmacophores to target different biological pathways in fungi and insects.

Synthesis of Novel Fungicides and Insecticides

The bromine atom on the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[14][15][16][17][18] This reaction allows for the formation of a carbon-carbon bond, enabling the attachment of various aryl or heteroaryl groups, which can lead to compounds with potent fungicidal or insecticidal activity.

Experimental Protocol

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of brominated heterocycles.[14][15][16]

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Examples of Biologically Active Pyrimidine Derivatives

While direct synthesis from this compound is a promising route, several commercial and experimental agrochemicals with a pyrimidine core highlight the potential of this scaffold. For instance, pyrimethanil and cyprodinil are well-known anilinopyrimidine fungicides.[19] In the realm of insecticides, derivatives of pyrimidine have shown activity against various pests, including aphids and mosquitoes.[1][20][21]

| Agrochemical Class | Example Compound/Scaffold | Target Organism/Mode of Action | Reference |

| Fungicide | Anilinopyrimidines (e.g., Pyrimethanil) | Botrytis cinerea | [19] |

| Fungicide | Pyrimidine derivatives with amide moiety | Phomopsis sp. | [6] |

| Insecticide | Pyridino[1,2-a]pyrimidines | Aphids (Nervous system modulation) | [20] |

| Insecticide | Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | [1] |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic importance lies in its ability to serve as a precursor to key intermediates like 2-amino-4,6-dimethoxypyrimidine for the production of highly effective sulfonylurea herbicides. Furthermore, the reactivity of the bromine atom opens up avenues for the creation of novel fungicides and insecticides through cross-coupling reactions. As the demand for more selective, potent, and environmentally benign crop protection solutions continues to grow, the exploration of synthetic pathways starting from this compound is expected to yield a new generation of innovative agrochemicals.

References

- 1. innospk.com [innospk.com]

- 2. Nicosulfuron 95% TC Production Process and Key Manufacturers Overview [cnagrochem.com]

- 3. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]

- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]

- 11. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

- 12. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 13. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 19. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea [mdpi.com]

- 20. SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL [hnxb.org.cn]

- 21. researchgate.net [researchgate.net]

Technical Guide: Solubility of 5-Bromo-4,6-dimethoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, discusses its expected solubility based on general principles and data from related compounds, and offers a detailed experimental protocol for its quantitative solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 219.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4319-77-1 | PubChem[1] |

| XLogP3-AA (Predicted) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Profile

General Principles of Pyrimidine Derivative Solubility

The solubility of pyrimidine derivatives is governed by the principle of "like dissolves like".[2] Key factors influencing solubility include:

-

Substituents: The nature and position of functional groups on the pyrimidine ring are critical. The two methoxy groups in this compound are polar and can act as hydrogen bond acceptors, which may enhance solubility in polar solvents. The bromo-substituent, being lipophilic, can contribute to solubility in less polar organic solvents.[2]

-

Solvent Polarity: Polar pyrimidine derivatives tend to be more soluble in polar solvents, while nonpolar derivatives are more soluble in nonpolar solvents.[2]

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3][4]

Expected Solubility of this compound

Based on its structure, this compound is a moderately polar molecule. The presence of two methoxy groups and two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents. Therefore, it is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents.

While quantitative data for this compound is unavailable, qualitative data for a structurally similar compound, 4,6-diethoxy-2-methylpyrimidine, suggests it is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate.[2] This information can serve as a preliminary guide for solvent selection. Studies on other pyrimidine derivatives have shown that solubility often follows the trend of DMF > methanol > carbon tetrachloride.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.[2][6]

Materials

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Sealed vials

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2][6]

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute / Volume of filtrate) * 1000

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling recommendations for 5-Bromo-4,6-dimethoxypyrimidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.

Compound Identification and Properties

This compound is a halogenated pyrimidine derivative used in the synthesis of a variety of biologically active molecules. Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Reference |

| CAS Number | 4319-77-1 | [1][2] |

| Molecular Formula | C6H7BrN2O2 | [1][2] |

| Molecular Weight | 219.04 g/mol | [1][2] |

| Purity | ≥96% | [1] |

| Appearance | White Crystalline Solid | [3] |

| Storage | Room temperature, in a dry and well-ventilated place. | [1] |

Hazard Identification and GHS Classification

While a complete GHS classification for this compound is not uniformly available, related compounds and available data suggest that it should be handled with care, assuming the following potential hazards. It is classified as a skin and serious eye irritant.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation of dust and aerosols.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Wash hands thoroughly after handling.[6]

-

Avoid contact with skin and eyes.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as oxidizing agents.[6]

-

Store at room temperature.[1]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Use personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for safely handling this compound from receipt to disposal.

This technical guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional and regulatory guidelines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2][3] This inherent biological relevance has positioned pyrimidine as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the pyrimidine scaffold in drug discovery, detailing its physicochemical properties, diverse biological applications, and the experimental methodologies crucial for its evaluation.

Physicochemical Properties and Structure-Activity Relationships

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[6] This arrangement confers a unique set of physicochemical properties, including a dipole moment and the ability to participate in hydrogen bonding as both an acceptor and, when substituted with appropriate functional groups, a donor.[7][8] These characteristics are pivotal for its interaction with biological targets. The pyrimidine ring is also π-deficient, which influences its reactivity and makes it susceptible to nucleophilic substitution, a key feature leveraged in the synthesis of diverse derivatives.[8]

The structure-activity relationship (SAR) of pyrimidine derivatives is a rich area of study, with the biological activity being highly dependent on the nature and position of substituents on the pyrimidine core.[2][9] For instance, substitutions at the C2, C4, and C5 positions have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. The addition of various functional groups can enhance binding affinity to target proteins, improve cell permeability, and alter metabolic stability.

A Privileged Scaffold in Diverse Therapeutic Areas

The versatility of the pyrimidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This has led to the successful development of numerous FDA-approved drugs targeting a wide range of diseases.[7][10][11]

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology. They exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrimidine-based drugs are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][12] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) frequently feature a pyrimidine core.[13][14]

-

Antimetabolites: As analogues of natural pyrimidines, some derivatives can interfere with nucleic acid synthesis, leading to the disruption of DNA replication and repair in rapidly proliferating cancer cells.[15][16]

-

Other Mechanisms: Pyrimidine-containing compounds have also been shown to induce apoptosis, inhibit cell cycle progression, and target other key proteins involved in cancer development.[17]

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is also a key component in the development of anti-infective agents. Pyrimidine derivatives have demonstrated efficacy against a variety of bacterial, fungal, and viral pathogens.[18][19] Their mechanisms of action in this context often involve the inhibition of essential microbial enzymes or interference with viral replication processes.

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, pyrimidine derivatives have shown promise as anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) active agents.[20] This wide range of activities underscores the remarkable adaptability of the pyrimidine scaffold in medicinal chemistry.

Quantitative Data on Pyrimidine-Based Drugs

The following tables summarize key quantitative data for a selection of pyrimidine-containing compounds, highlighting their potency and pharmacokinetic profiles.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (IC50 values)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [18] |

| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [18] | |

| MCF-7 (Breast) | 0.15 - 25.8 | [18] | |

| A549 (Lung) | 0.11 - 19.3 | [18] | |

| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [18] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [18] |

| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [18] | |

| DU145 (Prostate) | 0.04 - 3.2 | [18] | |

| Indazol-pyrimidine derivatives | MCF-7 | 1.629 - 4.798 | [13] |

| A549 | Potent | [13] | |

| Caco-2 | Potent | [13] | |

| 5-FU analog (XYZ-I-73) | MiaPaCa-2 (Pancreatic) | 3.6 | [21] |

| PANC-1 (Pancreatic) | 3.92 | [21] | |

| BxPC-3 (Pancreatic) | 5.88 | [21] |

Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine-Based Drugs (IC50 values)

| Drug | Target Kinase(s) | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | [22][] |

| JAK2 | 2.8 | [22][] | |

| Tofacitinib | JAK1 | 112 | [22] |

| JAK2 | 20 | [22] | |

| JAK3 | 1 | [22] | |

| Upadacitinib | JAK1 | 43 | [22] |

| Baricitinib | JAK1 | 5.9 | [22] |

| JAK2 | 5.7 | [22] | |

| Gefitinib | EGFR | 26 - 57 | [] |

| Dasatinib | Abl, Src, c-Kit | <1, 0.8, 79 | [] |

| Imatinib | v-Abl, c-Kit, PDGFR | 600, 100, 100 | [] |

Table 3: Pharmacokinetic Parameters of Selected Pyrimidine-Based Drugs

| Drug | Administration | Cmax | T1/2 (h) | Bioavailability (%) | Reference |

| Compound 24 (Antitubercular) | Oral | 592 ± 62 ng/mL | 26.2 ± 0.9 | 40.7 | [11] |

| Compound 48 (Antiviral) | Oral | - | - | 31.8 | [11] |

| Imatinib | Oral | - | - | 98 | [24] |

| Dasatinib | Oral | - | 3 - 5 | - | [24] |

| Nilotinib | Oral | - | 17 | 31 | [24] |

| Pazopanib | Oral | - | 30.9 | 14 - 39 | [24] |

| Sorafenib | Oral | - | 25 - 48 | 50 | [24] |

| Sunitinib | Oral | - | 40 - 60 | 50 | [24] |

Experimental Protocols

Rigorous and reproducible experimental protocols are essential for the evaluation of pyrimidine-based compounds in drug discovery.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. A reduction in kinase activity due to inhibition results in a higher concentration of residual ATP, which is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

-

Recombinant kinase (e.g., EGFR, JAK2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Test pyrimidine compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.

-

Initiate the reaction by adding 2 µL of the kinase/substrate mixture to each well.

-

Add 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[7][16]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[9][10][25][26]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrimidine-based compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor take-rate)

-

Test pyrimidine compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

-